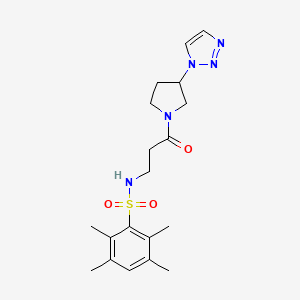

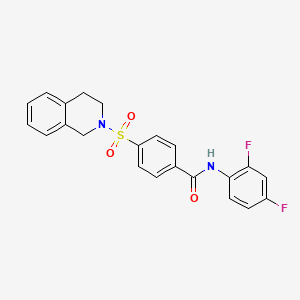

N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

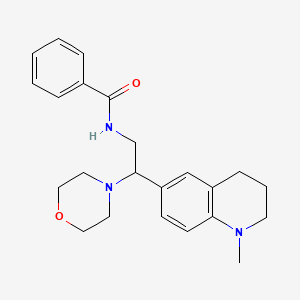

The compound contains a 1H-1,2,3-triazol ring and a pyrrolidin ring . 1H-1,2,3-triazol is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidin is a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . Pyrrolidin rings can be synthesized through various methods, including cyclization reactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazol and pyrrolidin rings. These rings can participate in various chemical reactions, depending on the conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing triazole rings are stable and have good solubility in polar solvents . Pyrrolidines are typically colorless liquids or solids .科学的研究の応用

Facile Synthesis and Mechanistic Studies

A study by Lakshman et al. (2014) elaborates on the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents like 1H-benzo[d][1,2,3]triazol-1-yl 4-methylbenzenesulfonate (Bt-OTs), demonstrating their utility in preparing acyclic nucleoside-like compounds and investigating their nucleophilic substitution reactions. This study provides insights into the versatility of triazole and sulfonamide derivatives in synthesizing novel compounds with potential biological applications (Lakshman et al., 2014).

Antibacterial and Antifungal Activities

Research by Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds, showcasing their promising antibacterial potency. This highlights the role of sulfonamide and triazole functionalities in developing new antimicrobial agents, which could be relevant to the research applications of the compound (Wang et al., 2010).

Structural Characterization and Bioactivity

Cheng De-ju (2015) investigated methylbenzenesulfonamide CCR5 antagonists, which are significant for their potential use in preventing HIV-1 infection. This study underlines the importance of structural characterization in understanding the bioactivity of sulfonamide derivatives, which may extend to the compound under discussion (Cheng De-ju, 2015).

Antitubercular Agent Potential

Purushotham and Poojary (2018) explored the antitubercular potential of a sulfonamide derivative by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis. This study suggests that related compounds, including those with triazole and sulfonamide moieties, could be investigated for their potential as antitubercular agents (Purushotham & Poojary, 2018).

Solid-State Characterization for Dementia Treatment

A study on AND-1184 by Pawlak et al. (2021) involving structural investigation through single-crystal X-ray and solid-state NMR characterizes a potential Active Pharmaceutical Ingredient (API) for treating dementia. It illustrates the significance of detailed structural analysis in developing therapeutic compounds, which may be applicable to the research and development of similar complex molecules (Pawlak et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,3,5,6-tetramethyl-N-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3S/c1-13-11-14(2)16(4)19(15(13)3)28(26,27)21-7-5-18(25)23-9-6-17(12-23)24-10-8-20-22-24/h8,10-11,17,21H,5-7,9,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXBPIIEISHPSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=CN=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2805691.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2805693.png)

![4-[(4-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2805696.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2805706.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)

![5-Methylbenzo[D]oxazole-2-carboxylic acid](/img/structure/B2805708.png)